

Discovery and historical development of Nadolol

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An In-depth Technical Guide to the Discovery and Historical Development of Nadolol

Introduction

Nadolol, marketed under the brand name Corgard among others, is a non-selective beta-adrenergic receptor antagonist.[1][2] Its discovery and development marked a significant advancement in the management of cardiovascular diseases, particularly hypertension and angina pectoris.[3] Patented in 1970 and introduced for medical use in 1978, nadolol received FDA approval on December 10, 1979.[4] This technical guide provides a comprehensive overview of its discovery, historical development, mechanism of action, synthesis, and the key experimental and clinical findings that established its therapeutic role.

Mechanism of Action: Non-Selective Beta-Adrenergic Blockade

Nadolol exerts its therapeutic effects by competitively blocking both beta-1 (β 1) and beta-2 (β 2) adrenergic receptors.[5] It possesses no intrinsic sympathomimetic activity (ISA) or membrane-stabilizing activity.[5]

 β1-Receptor Blockade: The blockade of β1-receptors, located predominantly in cardiac muscle, is the primary mechanism for its cardiovascular effects. This action inhibits the chronotropic (heart rate) and inotropic (contractility) responses to catecholamines like epinephrine and norepinephrine. The result is a reduction in heart rate and cardiac output, both at rest and during exercise.[5]

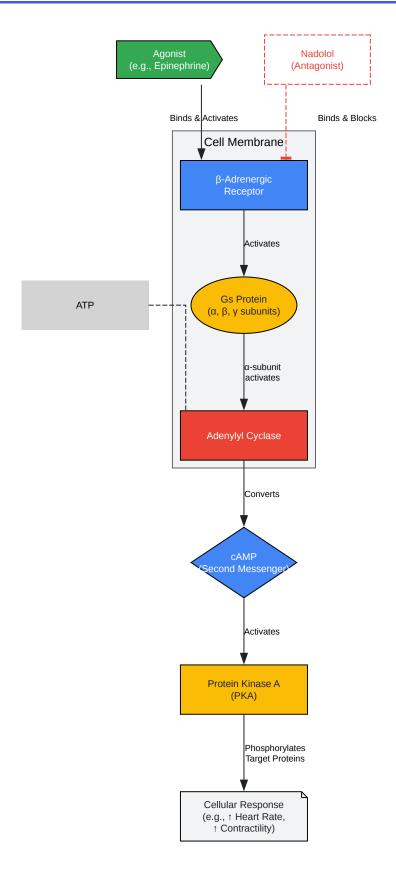


- β2-Receptor Blockade: The antagonism of β2-receptors in the bronchial and vascular musculature can lead to bronchoconstriction and vasoconstriction.[5]
- Antihypertensive Effect: The reduction in cardiac output, along with the inhibition of renin release from the kidneys (a β1-mediated process), contributes to its blood pressure-lowering effect.[3]

Signaling Pathway

The binding of an agonist (like epinephrine) to a β -adrenergic receptor initiates a G-protein-mediated signaling cascade. Nadolol acts as an antagonist, preventing the initiation of this pathway.





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Caption: Beta-Adrenergic Receptor Signaling Pathway Blocked by Nadolol.



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Pharmacological and Pharmacokinetic Profile

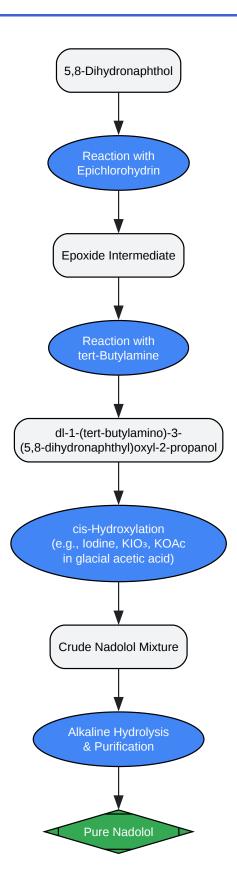
Nadolol is distinguished by its long duration of action and unique pharmacokinetic properties, which were characterized in early preclinical and clinical studies.

Parameter	Value	Reference
Absorption	~30% (Oral)	[5]
Protein Binding	~30%	[5]
Metabolism	Not metabolized by the liver	[5]
Elimination Half-Life	20-24 hours	[5]
Excretion	Unchanged, primarily via kidneys	[5]
Lipophilicity	Low	[5]
Peak Plasma Time	3-4 hours	[6]
Therapeutic Dose (Hypertension)	40-320 mg/day	[3][5]
Therapeutic Dose (Angina)	40-240 mg/day	[3]

Experimental Protocols Chemical Synthesis

The synthesis of nadolol involves several key steps, with various patented methods aiming to improve yield and purity. A representative process starting from 5,8-dihydronaphthol is outlined below.[7][8]





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Caption: Generalized Workflow for the Chemical Synthesis of Nadolol.



Methodology:

- Epoxidation: 5,8-dihydronaphthol is suspended in an excess of epichlorohydrin. A catalyst, such as tetraethylammonium hydroxide, is added, and the mixture is heated (e.g., to 80°C) for several hours. Excess epichlorohydrin is then removed under vacuum.[7]
- Amination: The resulting oil is treated with tert-butylamine. This exothermic reaction is typically controlled and then refluxed for several hours to form the key amino-alcohol intermediate. The solvent is removed under vacuum.[7]
- cis-Hydroxylation: The intermediate is dissolved in glacial acetic acid in a water-free environment. Reagents such as potassium iodate, iodine, and potassium acetate are added sequentially, and the reaction is maintained at an elevated temperature (e.g., 60-75°C).[7][8]
- Hydrolysis and Purification: After the reaction, the acetic acid is evaporated. The residue is
 treated with a solution of potassium hydroxide in methanol and refluxed to hydrolyze acetate
 intermediates. The crude nadolol is then extracted using a solvent like chloroform or toluene,
 washed, and purified through recrystallization from a solvent system like methanol-acetone
 to yield the final high-purity product.[9]

Preclinical Pharmacological Screening

Initial pharmacological evaluation was performed in animal models to establish beta-blocking activity and safety.

Protocol for Assessing Beta-Blockade (In Vivo):

- Objective: To demonstrate competitive antagonism of a beta-agonist.
- Model: Anesthetized dogs or other suitable laboratory animals. [4][5]
- Procedure:
 - A baseline heart rate and blood pressure are established.
 - Isoproterenol, a potent non-selective beta-agonist, is administered intravenously to induce tachycardia (an increase in heart rate).



- Nadolol is then administered.
- The isoproterenol challenge is repeated at various time points after nadolol administration.
- Endpoint: The primary endpoint is the degree of inhibition of isoproterenol-induced tachycardia, demonstrating nadolol's beta-blocking activity.[5] Effects on cardiac output and blood pressure are also measured.[10]

Historical Clinical Development

Early clinical trials in the late 1970s and early 1980s were crucial for establishing the efficacy and safety of nadolol for its primary indications.

Long-Term Study in Hypertension and Angina Pectoris (Published 1984)

This large-scale, long-term study provided key evidence for the sustained efficacy and safety of nadolol.[11]

Protocol Overview:

- Objective: To evaluate the long-term (up to 2 years) safety and efficacy of nadolol in patients with hypertension or angina pectoris.
- Patient Population: 291 patients with hypertension and 313 patients with angina pectoris.[11]
- Methodology:
 - Patients were enrolled and started on nadolol.
 - The dosage was titrated based on clinical response (blood pressure control or reduction in angina frequency).
 - Patients were followed for up to 24 months.
 - Efficacy endpoints (blood pressure, heart rate, angina attacks) and safety parameters (adverse events, clinical laboratory tests) were monitored throughout the study.



Key Results:

- Efficacy in both hypertension and angina was maintained over the 2-year period.[11]
- Discontinuation due to adverse reactions was low: 8.3% for hypertensive patients and
 8.6% for angina patients.[11]
- An unexpected finding was a significant decrease in serum creatinine levels after 12 and
 24 months, suggesting an improvement in renal function.[11]

Clinical Outcome	Result	Reference
Patient Population (Hypertension)	291	[11]
Patient Population (Angina)	313	[11]
Treatment Duration	Up to 2 years	[11]
Discontinuation Rate (Hypertension)	8.3%	[11]
Discontinuation Rate (Angina)	8.6%	[11]
Serum Creatinine Change (24 mos.)	~20% decrease from baseline	[11]

Early Hypertension Study

An earlier clinical trial focused on the hemodynamic effects of nadolol in hospitalized patients with essential hypertension.[10]

Protocol Overview:

- Objective: To determine the effect of single daily doses of nadolol on blood pressure, heart rate, and cardiac output in hypertensive patients.
- Patient Population: 13 hospitalized patients with essential hypertension.[10]
- Methodology:



- Patients received gradually increasing single daily oral doses of nadolol.
- Maximal doses ranged from 200 to 480 mg/day.
- Hemodynamic parameters including blood pressure, heart rate, and cardiac output were measured.
- Plasma renin activity and aldosterone concentration were also assessed.
- Key Results:
 - Blood pressure was reduced in 9 of 13 patients.[10]
 - Heart rate was decreased in 11 of 13 patients.[10]
 - Cardiac output was decreased by an average of 18%.[10]
 - Plasma renin and aldosterone levels were not significantly changed.[10]
 - The study confirmed that single daily doses of nadolol could significantly reduce blood pressure.[10]

Conclusion

The development of nadolol was a result of systematic chemical synthesis, rigorous preclinical pharmacological evaluation, and comprehensive clinical trials. Its unique pharmacokinetic profile, characterized by a long half-life and renal excretion without metabolism, established it as a convenient and effective once-daily therapy for hypertension and angina pectoris. The foundational studies conducted in the 1970s and 1980s successfully demonstrated its mechanism, efficacy, and safety, solidifying its place in the cardiovascular therapeutic armamentarium for decades.

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